molecular formula C16H16O4 B6360268 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone CAS No. 39604-64-3

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

Cat. No. B6360268
CAS RN: 39604-64-3
M. Wt: 272.29 g/mol
InChI Key: DVGGZCXEGWXMKZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone, also known as 4-methoxy-2-hydroxyacetophenone (4MHA), is a phenolic compound with a wide range of applications in organic synthesis and scientific research. It is used as a starting material in the synthesis of a variety of organic compounds, and its unique structure has made it an important research tool in the fields of pharmacology, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Researchers synthesized novel compounds from 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity. The synthesized compounds were characterized using NMR and Mass spectra, showing promising antimicrobial properties (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Platelet Aggregation Inhibitory Activity

Heterocyclization and Synthesis of Isoflavones

  • A study demonstrated the use of 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal, leading to the synthesis of various isoflavones and heterocyclic compounds (Moskvina, Shilin, & Khilya, 2015).

Crystal Structure Analysis

  • The crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone was determined, revealing its orthorhombic system and the presence of strong intramolecular hydrogen bonds (Kudelko, Karczmarzyk, & Fruziński, 2007).

Oxidation of Phenol Derivatives

  • The oxidation of compounds related to 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane, a close analogue of paeonol, was studied to produce benzofuran and dihydrobenzofuran derivatives (Schofield, Ward, & Choudhury, 1971).

Synthesis and Characterization of Chalcone

  • A study compared sonochemical and conventional methods for synthesizing chalcone derivatives from 1-(4-methoxyphenyl)ethanone, demonstrating the advantages of sonochemical methods in terms of energy efficiency and crystallinity (Jarag, Pinjari, Pandit, & Shankarling, 2011).

properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-12-5-3-11(4-6-12)9-15(17)14-8-7-13(20-2)10-16(14)18/h3-8,10,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGGZCXEGWXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10326647
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

CAS RN

39604-64-3
Record name 1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10326647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXY-4-METHOXYPHENYL)-2-(4-METHOXYPHENYL)ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using the previous procedure and starting from 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (8.0 g, 11.0 mmol) and methanol (1.32 mL, 32.55 mmol), 6.85 g (81%) of the title compound was obtained as a white solid: mp 101-102° C. (lit. 104° C.); IR (KBr) 1637, 1611, 1513, 1459, 1346, 1301, 1237, 1174, 1148, 1026, 797, 787, 626, 0.522 cm−1; 1H NMR (400 MHz, CDCl3) δ 12.72 (br s, 1H), 7.73 (d, J=8.8 Hz, 1H), 7.17 (d, J=8.6 Hz. 2H), 6.86 (d, J=8.6 Hz, 2H), 6.40-6.44 (m, 2H), 4.13 (s, 2H), 3.81 (s, 3H), 3.77 (s, 3H); 13C NMR (100 MHz, CDCl3) δ 202.73, 166.55, 166.27, 159.07, 132.42, 130.78, 126.73, 114.61, 113.53, 108.21, 101.42, 55.99, 55.67, 44.37.
Quantity
8 g
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reactant
Reaction Step One
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1.32 mL
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reactant
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Yield
81%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The title compound was synthesized by referring to Chem. Lett., 2000,(7), 738. To a solution of 1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone (2.8 g) in acetonitrile (150 ml) were sequentially added sodium iodide (3.0 g) and cerium(III) chloride heptahydrate (5.7 g), and the solution was refluxed for 20 hours and 30 minutes. Sodium iodide (760 mg) and cerium(III) chloride heptahydrate (1.9 g) were added thereto, and the solution was further refluxed for 22 hours 30 minutes. To the reaction solution were added ethyl acetate and water, the solution was filtered through celite pad, extracted with ethyl acetate, then washed with brine, dried over anhydrous magnesium sulfate, and then filtered. The filtrate was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (2.5 g).
Name
1-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3 g
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Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
760 mg
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1.9 g
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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